Ethyl 2-(4-ethoxyanilino)-5-methyl-1,3-thiazole-4-carboxylate
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Overview
Description
Ethyl 2-(4-ethoxyanilino)-5-methyl-1,3-thiazole-4-carboxylate is a synthetic organic compound that belongs to the class of thiazole derivatives. Thiazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound is characterized by the presence of an ethoxyaniline group, a thiazole ring, and an ethyl ester functional group.
Preparation Methods
The synthesis of Ethyl 2-(4-ethoxyanilino)-5-methyl-1,3-thiazole-4-carboxylate typically involves the reaction of 4-ethoxyaniline with a thiazole derivative under specific conditions. One common method involves the use of a palladium-catalyzed amination reaction . The reaction conditions often include the use of a base, such as potassium carbonate, and a solvent, such as dimethylformamide (DMF), at elevated temperatures.
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Ethyl 2-(4-ethoxyanilino)-5-methyl-1,3-thiazole-4-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide. The oxidation typically targets the thiazole ring or the ethoxyaniline group, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride. These reactions may reduce the carbonyl group in the ester or other reducible functional groups.
Substitution: Nucleophilic substitution reactions can occur at the ethoxyaniline group or the thiazole ring. Common reagents for these reactions include alkyl halides or acyl chlorides, leading to the formation of substituted derivatives.
Scientific Research Applications
Ethyl 2-(4-ethoxyanilino)-5-methyl-1,3-thiazole-4-carboxylate has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as an antimicrobial agent.
Biological Research: It is used in studies investigating the biological activity of thiazole derivatives, including their interactions with enzymes and receptors.
Industrial Applications: The compound can be used as an intermediate in the synthesis of more complex molecules with potential pharmaceutical applications.
Mechanism of Action
The mechanism of action of Ethyl 2-(4-ethoxyanilino)-5-methyl-1,3-thiazole-4-carboxylate involves its interaction with specific molecular targets. The thiazole ring and ethoxyaniline group are key structural features that enable the compound to bind to enzymes or receptors, thereby modulating their activity. The exact molecular pathways involved depend on the specific biological context and the target of interest .
Comparison with Similar Compounds
Ethyl 2-(4-ethoxyanilino)-5-methyl-1,3-thiazole-4-carboxylate can be compared with other thiazole derivatives, such as:
4-Ethylaniline: This compound shares the ethoxyaniline group but lacks the thiazole ring, resulting in different biological activities.
α-Aminophosphonates: These compounds also contain thiazole moieties and are studied for their antimicrobial properties.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
ethyl 2-(4-ethoxyanilino)-5-methyl-1,3-thiazole-4-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O3S/c1-4-19-12-8-6-11(7-9-12)16-15-17-13(10(3)21-15)14(18)20-5-2/h6-9H,4-5H2,1-3H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VIXJSXRQUTYJRB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC2=NC(=C(S2)C)C(=O)OCC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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